4-(3-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
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Overview
Description
4-(3-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is a chemical compound with a complex structure that includes an aminophenyl group and an ethylsulfonyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethylsulfonyl group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group, making it less versatile in certain chemical reactions.
5-(Ethylsulfonyl)pyrimidin-2-amine: Lacks the aminophenyl group, reducing its potential biological activity.
Uniqueness
4-(3-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the aminophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14N4O2S |
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Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-(3-aminophenyl)-5-ethylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H2,14,15,16) |
InChI Key |
OSMOVRNGDVUXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
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